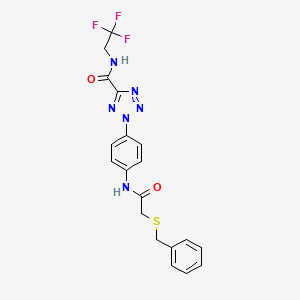
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H17F3N6O2S and its molecular weight is 450.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(2-(benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, in vitro studies, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves multiple steps, typically starting from benzylthio derivatives and incorporating a tetrazole moiety. The procedure generally includes:
- Formation of Benzylthio Derivative : Utilizing benzylthioacetic acid as a precursor.
- Amidation Reaction : Reacting the benzylthio derivative with acetic anhydride or similar reagents to form the acetamido group.
- Tetrazole Formation : Employing cyclization reactions to introduce the tetrazole ring.
- Final Modifications : Introducing trifluoroethyl and carboxamide functionalities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to the target molecule exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds bearing similar structural motifs have shown IC50 values in the micromolar range against NCI-60 cancer cell lines. Notably, derivatives with benzylthio groups were particularly effective against leukemia and solid tumor cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation through apoptosis induction. This is supported by assays showing increased caspase activity in treated cells .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Screening Against Pathogens : In vitro tests revealed activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods. Active compounds demonstrated MIC values ranging from 4 to 32 µg/mL against Staphylococcus aureus and Escherichia coli respectively .
- Structure-Activity Relationship (SAR) : Variations in the benzylthio substituent significantly influenced antimicrobial efficacy, suggesting that electronic properties and steric factors play crucial roles in activity .
Data Tables
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 5.0 | CCRF-CEM | Anticancer |
| Compound B | 12.3 | A498 | Anticancer |
| Compound C | 8.0 | E. coli | Antimicrobial |
| Compound D | 4.0 | S. aureus | Antimicrobial |
Case Studies
- Case Study on Anticancer Activity : A study evaluated a series of benzylthio derivatives for their anticancer properties using MTS assays across multiple cancer cell lines, revealing that modifications at the acetamido position could enhance selectivity towards specific cancer types .
- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, demonstrating that certain modifications led to improved potency against Acinetobacter baumannii, a significant pathogen on global health priority lists .
Propiedades
IUPAC Name |
2-[4-[(2-benzylsulfanylacetyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N6O2S/c20-19(21,22)12-23-18(30)17-25-27-28(26-17)15-8-6-14(7-9-15)24-16(29)11-31-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,30)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOUKAFXYPGTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














